molecular formula C17H11ClN2 B13710714 1-(2-Chloro-4-pyridyl)carbazole

1-(2-Chloro-4-pyridyl)carbazole

Katalognummer: B13710714
Molekulargewicht: 278.7 g/mol
InChI-Schlüssel: LXWKBHYZPOKYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-pyridyl)carbazole is a heterocyclic compound that features a carbazole core substituted with a 2-chloro-4-pyridyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-pyridyl)carbazole typically involves the coupling of a carbazole derivative with a chloropyridine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of carbazole with 2-chloro-4-bromopyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-4-pyridyl)carbazole can undergo various chemical reactions, including:

    Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: The pyridyl group can be reduced to form the corresponding amine derivative.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products

The major products formed from these reactions include carbazole-3,6-dione derivatives, amine-substituted pyridyl carbazoles, and various nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-pyridyl)carbazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-pyridyl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Pyridyl)carbazole: Similar structure but lacks the chlorine atom, which can affect its reactivity and biological activity.

    1-(4-Pyridyl)carbazole: The pyridyl group is positioned differently, leading to variations in chemical and physical properties.

    1-(2-Chloro-3-pyridyl)carbazole: The chlorine atom is in a different position, which can influence the compound’s reactivity and interactions.

Uniqueness

1-(2-Chloro-4-pyridyl)carbazole is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its biological activity. This unique structure also contributes to its desirable photophysical properties, making it suitable for applications in organic electronics and materials science .

Eigenschaften

Molekularformel

C17H11ClN2

Molekulargewicht

278.7 g/mol

IUPAC-Name

1-(2-chloropyridin-4-yl)-9H-carbazole

InChI

InChI=1S/C17H11ClN2/c18-16-10-11(8-9-19-16)12-5-3-6-14-13-4-1-2-7-15(13)20-17(12)14/h1-10,20H

InChI-Schlüssel

LXWKBHYZPOKYAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=CC(=NC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.